6-Benzylamino-7-deazapurine derivatives have emerged as significant compounds in the field of medicinal chemistry due to their potential therapeutic applications. These compounds are analogues of purine nucleosides, which play a crucial role in various biological processes. The unique structure of 7-deazapurines, lacking a nitrogen atom at the 7-position of the purine ring, imparts distinct properties that can be exploited for therapeutic purposes. Research has focused on the synthesis, structure-activity relationships, and the potential applications of these compounds, particularly in the treatment of infectious diseases caused by pathogens like Toxoplasma gondii and Mycobacterium tuberculosis134.
The antiparasitic activity of 7-deaza-6-benzylthioinosine analogues has been extensively studied, particularly against Toxoplasma gondii. These compounds have shown selective toxicity in cell culture, with certain analogues demonstrating potent inhibitory effects. For instance, 7-deaza-p-cyano-6-benzylthioinosine and 7-deaza-p-methoxy-6-benzylthioinosine exhibited low micromolar IC50 values, indicating strong antitoxoplasmic effects. The selective toxicity of these compounds is attributed to their ability to act as subversive substrates for T. gondii adenosine kinase, leading to the accumulation of toxic nucleotides within the parasite13.
In addition to their antiparasitic applications, 6-benzylamino-7-deazapurine derivatives have been investigated for their antimycobacterial properties. These compounds have been shown to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthesis of non-purine analogs, such as imidazopyridines, pyrrolopyridines, benzimidazoles, and indoles, has been explored to identify potent inhibitors of Mtb. The studies suggest that the presence of the purine N-1 is important for binding to the target, with 3-deazapurines and 7-deazapurines exhibiting varying degrees of activity against both replicating and non-replicating persistent states of Mtb4.
The synthesis of 7-deazapurine ribonucleosides has been a subject of interest in the field of synthetic chemistry. The glycosylation of nonfunctionalized 6-chloro-7-deazapurine has been achieved, leading to the production of compounds like tubercidin in a few steps. The effects of substituents and protecting groups on the glycosylation yield have been studied, providing insights into the synthetic pathways that can be utilized to create diverse 7-deazapurine derivatives with potential therapeutic applications2.
6-Benzylamino-7-deazapurine is derived from the natural product tubercidin, a nucleoside antibiotic. It is classified under nitrogen heterocycles and specifically as a purine analog. This classification is crucial as it informs its mechanism of action and potential interactions with biological systems .
The synthesis of 6-Benzylamino-7-deazapurine typically involves several methods, with one notable approach detailed in the literature:
The molecular structure of 6-Benzylamino-7-deazapurine features a purine-like core modified by the presence of a benzylamino group at the sixth position.
6-Benzylamino-7-deazapurine participates in several chemical reactions typical of purine analogs:
The mechanism of action for 6-Benzylamino-7-deazapurine primarily revolves around its role as an inhibitor of nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (hENT1).
6-Benzylamino-7-deazapurine has several applications in scientific research:
6-Benzylamino-7-deazapurine (chemical formula: C₁₃H₁₂N₄; molecular weight: 224.26 g/mol) is defined by its pyrrolo[2,3-d]pyrimidine scaffold, where the N7 nitrogen atom of canonical purines is replaced by a carbon atom. Its systematic IUPAC name is N⁶-(phenylmethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-amine, reflecting the benzylamino substituent at position 6 and the 7-deaza modification [1] [7]. The SMILES notation (C(Nc1ncnc2[nH]ccc12)c3ccccc3
) and InChIKey (XQTDTJWTCBSTMC-UHFFFAOYSA-N
) provide unambiguous descriptors for its connectivity and stereochemical identity [1] [7].
Table 1: Atomic Connectivity and Bonding Features
Position | Atom/Group | Bond Type | Stereochemistry |
---|---|---|---|
4 | NH | Exocyclic amine | Planar amidine system |
6 | N-Benzyl | Secondary amine | Free rotation |
7 | CH | Aromatic carbon | Planar ring |
9 | CH | Aromatic carbon | Planar ring |
The core distinction between 7-deazapurines and natural purines lies in the replacement of N7 with a methine group (CH). This modification:
Table 2: Structural and Functional Comparison
Property | 6-Benzylamino-7-deazapurine | Canonical Purine (Adenine) | Biological Implication |
---|---|---|---|
N7 position | CH (carbon) | N (nitrogen) | Altered enzyme recognition |
Hydrogen-bond acceptors | 3 | 4 | Reduced target affinity |
C8 reactivity | Low | High (electrophilic target) | Enhanced stability |
pKa of exocyclic amine | ~8.5 (estimated) | ~4.2 | Increased basicity |
Biological studies indicate that 7-deazapurine derivatives like 6-benzylamino-7-deazapurine exhibit antiproliferative activity against cancer cell lines, attributed to their ability to disrupt nucleotide metabolism pathways distinct from purine-based drugs [4] [5].
Table 3: Key Physicochemical Parameters
Property | Value/Range | Conditions |
---|---|---|
Melting point | >250°C (decomposes) | Not reported |
Water solubility | 0.44 g/L | 15°C |
LogP (estimated) | 2.1 ± 0.3 | - |
Storage temperature | 2–8°C | Inert atmosphere |
Nuclear Magnetic Resonance (NMR)¹H NMR (DMSO-d₆, 400 MHz) exhibits characteristic signals:
High-Resolution Mass Spectrometry (HRMS)The [M+H]⁺ ion at m/z 225.1238 (calculated for C₁₃H₁₃N₄⁺: 225.1235) validates molecular composition [7]. Fragment ions at m/z 134 (pyrrolopyrimidine core) and 91 (benzyl group) reflect cleavage of the C–N benzylamine bond [4].
UV-Vis SpectroscopyIn ethanol, absorption maxima occur at λₘₐₓ 268 nm (ε = 8,500 M⁻¹cm⁻¹) and 220 nm (ε = 12,200 M⁻¹cm⁻¹), corresponding to π→π* transitions of the conjugated heterocycle and benzyl system [3] [8].
Table 4: Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 8.15 (s, 1H) | H-2 |
HRMS | m/z 225.1238 [M+H]⁺ | C₁₃H₁₃N₄⁺ |
UV-Vis | λₘₐₓ 268 nm | π→π* (heterocycle) |
These spectral data collectively provide a fingerprint for verifying synthetic batches and monitoring chemical reactions involving this scaffold [8] [9].
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